Fmoc-Gly-Gly-allyl propionate

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy ADC Linker Synthesis

Fmoc-Gly-Gly-allyl propionate is a cleavable ADC linker intermediate featuring an Fmoc-protected Gly-Gly backbone and an orthogonal allyl propionate ester. This extended linker architecture reduces steric clash during payload conjugation and enables selective Pd(0)-catalyzed deprotection without disturbing Fmoc chemistry. It provides a reproducible building block for cathepsin B-cleavable motifs and SAR studies, replacing inferior Fmoc-Gly-OH or Fmoc-Gly-Gly-OH alternatives. Buy high-purity material for reliable bioconjugation workflows.

Molecular Formula C25H26N2O7
Molecular Weight 466.5 g/mol
Cat. No. B12384929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-allyl propionate
Molecular FormulaC25H26N2O7
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H26N2O7/c1-2-13-33-23(29)12-11-21(24(30)31)27-22(28)14-26-25(32)34-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,26,32)(H,27,28)(H,30,31)/t21-/m1/s1
InChIKeyCCNNYDKFKPLPIC-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Gly-allyl propionate (CAS 2766214-15-5) Procurement Guide: ADC Linker Building Block for Orthogonal Conjugation


Fmoc-Gly-Gly-allyl propionate (CAS 2766214-15-5) is an Fmoc-protected dipeptide derivative featuring a Gly-Gly backbone with a C-terminal allyl propionate ester moiety, characterized by a molecular formula of C25H26N2O7 and a molecular weight of 466.48 g/mol . This compound serves as a cleavable linker intermediate primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs), where the Fmoc group enables standard solid-phase peptide synthesis (SPPS) compatibility while the allyl propionate ester provides an orthogonal protection handle for selective downstream conjugation or functionalization . The combination of the Gly-Gly dipeptide scaffold with the allyl ester functionality distinguishes this building block from simpler Fmoc-Gly derivatives lacking the extended linker architecture required for ADC payload spacing and release optimization.

Why Fmoc-Gly-Gly-allyl propionate Cannot Be Replaced by Generic Fmoc-Gly-OH or Fmoc-Gly-Gly-OH in ADC Synthesis


Generic substitution of Fmoc-Gly-Gly-allyl propionate with structurally similar alternatives such as Fmoc-Gly-OH (MW 297.31), Fmoc-Gly(allyl)-OH (MW 337.37), or Fmoc-Gly-Gly-OH (MW 354.36) is technically invalid for applications requiring orthogonal conjugation handles and extended linker length . The allyl propionate moiety provides an orthogonally cleavable protecting group that is stable under standard Fmoc-deprotection conditions (piperidine), enabling sequential deprotection strategies not achievable with Fmoc-Gly-Gly-OH, which terminates in a free carboxylic acid lacking orthogonal protection capacity . Furthermore, the propionate ester extends the spatial separation between the peptide backbone and the eventual payload attachment site by an additional three-carbon chain compared to simple allyl esters, directly impacting the accessibility of the linker to lysosomal proteases following ADC internalization. Substituting with compounds lacking either the Gly-Gly dipeptide sequence (affecting protease recognition) or the allyl propionate orthogonal handle (limiting synthetic flexibility) introduces unverified variables in conjugation efficiency, payload release kinetics, and overall ADC homogeneity—parameters critical to reproducible bioconjugation workflows and regulatory documentation.

Fmoc-Gly-Gly-allyl propionate: Quantified Differentiation Against Closest Analogs


Orthogonal Allyl Propionate Protection vs. Fmoc-Gly-Gly-OH: Sequential Deprotection Capability

Fmoc-Gly-Gly-allyl propionate incorporates an allyl propionate ester orthogonal protecting group that remains intact under standard Fmoc-deprotection conditions (20% piperidine in DMF), whereas Fmoc-Gly-Gly-OH contains a free C-terminal carboxylic acid with no orthogonal protection capacity . This orthogonal protection enables sequential deprotection without intermediate purification steps—a capability absent in the OH-terminated comparator. The allyl group can be selectively removed via palladium-catalyzed cleavage (Pd(PPh3)4 with nucleophilic scavengers) or via one-pot olefin isomerization-oxidation methodology after Fmoc removal [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy ADC Linker Synthesis

Gly-Gly Dipeptide Linker vs. Single Gly Building Units: Protease Recognition Site

Fmoc-Gly-Gly-allyl propionate contains a Gly-Gly dipeptide sequence known to serve as a recognition site for lysosomal proteases (particularly cathepsin B) following ADC internalization, whereas single-Gly derivatives such as Fmoc-Gly(allyl)-OH (MW 337.37) lack this extended protease recognition motif . The Gly-Gly sequence represents the minimal dipeptide linker in the widely characterized GGFG (Gly-Gly-Phe-Gly) ADC linker family, where the glycine residues provide conformational flexibility for optimal protease access. Single-Gly units are primarily used as backbone modifiers in SPPS rather than as functional linker components.

ADC Linker Design Cathepsin B Cleavage Lysosomal Release

Molecular Weight and Linker Length: Quantified Difference from Core Fmoc-Gly-Gly-OH Scaffold

Fmoc-Gly-Gly-allyl propionate (MW 466.48) exhibits a molecular weight increase of 112.12 g/mol (31.6%) compared to Fmoc-Gly-Gly-OH (MW 354.36) . This difference corresponds to the allyl propionate ester group, which extends the C-terminus by approximately 5-6 Å in fully extended conformation, providing additional spatial separation between the Fmoc-protected N-terminus and the eventual conjugation site. The extended length reduces steric hindrance during both SPPS incorporation and subsequent payload conjugation steps.

Linker Optimization Spatial Separation ADC Conjugation

Storage and Shipping Stability: Quantitative Handling Specifications

Fmoc-Gly-Gly-allyl propionate demonstrates quantified storage stability of 3 years at -20°C as powder, 2 years at 4°C as powder, 6 months at -80°C in solvent, and 1 month at -20°C in solvent, with documented room temperature shipping stability for several days . These specifications provide procurement-relevant handling parameters absent from technical documentation of many non-commercial or custom-synthesized comparator compounds, enabling predictable inventory management and experimental planning.

Compound Stability Procurement Logistics Storage Optimization

Fmoc-Gly-Gly-allyl propionate: Priority Procurement Scenarios Based on Technical Differentiation


Scenario 1: ADC Linker Synthesis Requiring Orthogonal Conjugation to Sterically Hindered Payloads

When synthesizing ADCs with sterically demanding payloads (e.g., dimeric tubulin inhibitors or large-molecule toxins) where direct conjugation to short linkers results in poor coupling efficiency, Fmoc-Gly-Gly-allyl propionate provides the extended linker architecture (MW 466.48; ~5-6 Å additional length vs. Fmoc-Gly-Gly-OH) necessary to reduce steric clashes during conjugation . The orthogonal allyl propionate ester enables selective deprotection under Pd(0) catalysis without affecting Fmoc-protected amines, allowing sequential bioconjugation workflows that avoid intermediate purification steps. This scenario is particularly relevant for industrial ADC programs where linker-payload pre-assembly requires precise orthogonal protection and where the Gly-Gly sequence serves as the N-terminal component of protease-cleavable linker systems .

Scenario 2: Solid-Phase Peptide Synthesis of Protease-Cleavable Linker-Payload Constructs

In Fmoc-SPPS workflows for constructing ADC linker-payload intermediates that incorporate cathepsin B-cleavable sequences (e.g., Gly-Gly-Phe-Gly motifs), Fmoc-Gly-Gly-allyl propionate serves as the protected dipeptide building block that introduces the critical Gly-Gly recognition element while maintaining C-terminal orthogonal protection . The allyl propionate group remains stable through iterative piperidine-mediated Fmoc deprotection cycles and TFA-labile side-chain deprotection, enabling on-resin orthogonal liberation of the C-terminus for subsequent payload attachment or resin cleavage under mild Pd(0)-catalyzed conditions . This scenario applies to research groups and CDMOs requiring a single building block that simultaneously provides the Gly-Gly protease recognition site and an orthogonal conjugation handle.

Scenario 3: Comparative Evaluation of Gly-Gly-Containing ADC Linker Architectures

For medicinal chemistry teams conducting systematic structure-activity relationship (SAR) studies of ADC linker length and composition, Fmoc-Gly-Gly-allyl propionate provides a well-defined building block for controlled variation of linker parameters. The compound allows independent assessment of the contribution of the Gly-Gly dipeptide sequence (vs. single-Gly or other dipeptide sequences) to protease cleavage kinetics and the contribution of the allyl propionate ester (vs. methyl, tert-butyl, or benzyl esters) to orthogonal protection compatibility and conjugation efficiency . Its availability from multiple commercial vendors with documented purity (≥98%) and stability specifications enables reproducible comparative studies across different laboratories and experimental batches, supporting data integrity in publications and regulatory submissions .

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